molecular formula C16H19Cl2N5O2 B4382394 1-[(2,4-DICHLOROPHENOXY)METHYL]-N-(4-METHYLPIPERAZINO)-1H-PYRAZOLE-3-CARBOXAMIDE

1-[(2,4-DICHLOROPHENOXY)METHYL]-N-(4-METHYLPIPERAZINO)-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4382394
M. Wt: 384.3 g/mol
InChI Key: GKEBVDPBPOGBGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,4-DICHLOROPHENOXY)METHYL]-N-(4-METHYLPIPERAZINO)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a pyrazole ring, a piperazine moiety, and a dichlorophenoxy group. The combination of these functional groups imparts specific chemical and biological properties to the compound, making it valuable in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-DICHLOROPHENOXY)METHYL]-N-(4-METHYLPIPERAZINO)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the dichlorophenoxy group: This step involves the reaction of the pyrazole intermediate with 2,4-dichlorophenol in the presence of a base, such as potassium carbonate, to form the corresponding ether.

    Attachment of the piperazine moiety: The final step involves the reaction of the intermediate with 4-methylpiperazine in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-DICHLOROPHENOXY)METHYL]-N-(4-METHYLPIPERAZINO)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-[(2,4-DICHLOROPHENOXY)METHYL]-N-(4-METHYLPIPERAZINO)-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-[(2,4-DICHLOROPHENOXY)METHYL]-N-(4-METHYLPIPERAZINO)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate: A related compound with similar structural features but different functional groups.

    7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione: Another compound with a similar dichlorophenoxy group but different core structure.

Uniqueness

1-[(2,4-DICHLOROPHENOXY)METHYL]-N-(4-METHYLPIPERAZINO)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-[(2,4-dichlorophenoxy)methyl]-N-(4-methylpiperazin-1-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2N5O2/c1-21-6-8-22(9-7-21)20-16(24)14-4-5-23(19-14)11-25-15-3-2-12(17)10-13(15)18/h2-5,10H,6-9,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEBVDPBPOGBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)C2=NN(C=C2)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,4-DICHLOROPHENOXY)METHYL]-N-(4-METHYLPIPERAZINO)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
1-[(2,4-DICHLOROPHENOXY)METHYL]-N-(4-METHYLPIPERAZINO)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
1-[(2,4-DICHLOROPHENOXY)METHYL]-N-(4-METHYLPIPERAZINO)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
1-[(2,4-DICHLOROPHENOXY)METHYL]-N-(4-METHYLPIPERAZINO)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
1-[(2,4-DICHLOROPHENOXY)METHYL]-N-(4-METHYLPIPERAZINO)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
1-[(2,4-DICHLOROPHENOXY)METHYL]-N-(4-METHYLPIPERAZINO)-1H-PYRAZOLE-3-CARBOXAMIDE

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